

Independent Validation and Comparative Analysis of Adrixetinib TFA in Oncology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Adrixetinib TFA

Cat. No.: B12383634

[Get Quote](#)

For Immediate Release

This comparison guide provides an objective analysis of the published findings for Adrixetinib (Q702) TFA, a selective inhibitor of Axl, Mer, and CSF1R receptor tyrosine kinases. Designed for researchers, scientists, and drug development professionals, this document summarizes key preclinical and clinical data, offers a comparison with alternative therapies, and provides detailed experimental protocols for critical assays.

Executive Summary

Adrixetinib (Q702) is an orally administered small molecule inhibitor targeting key pathways in the tumor microenvironment (TME) that contribute to immune suppression and therapeutic resistance.[1][2] Published preclinical data from its developer, Qurient, demonstrates its potential to remodel the TME by reducing immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) while promoting the activity of anti-tumor M1 macrophages and CD8+ T cells.[1][3] Early clinical data from a Phase 1b/2 study in combination with pembrolizumab has shown a manageable safety profile and preliminary anti-tumor activity in patients with advanced solid tumors who have progressed on prior anti-PD-1/PD-L1 therapy.[4][5]

This guide aims to provide an independent perspective by comparing the available data on Adrixetinib with other notable Axl, Mer, and/or CSF1R inhibitors, namely Bemcentinib and

Sitravatinib. While direct head-to-head independent validation studies for Adrixetinib are not yet publicly available, this guide collates existing data to facilitate an informed comparative assessment.

Comparative Analysis of Adrixetinib and Alternatives

The following tables summarize the available quantitative data for Adrixetinib and its comparators, Bemcentinib and Sitravatinib. This data is compiled from manufacturer publications, clinical trial abstracts, and peer-reviewed articles.

Table 1: Preclinical Efficacy and Target Inhibition

| Compound | Target Kinases | Key Preclinical Findings | Reference |
|------------------------|--|---|---|
| Adrixetinib (Q702) | Axl, Mer, CSF1R | Induces dose-dependent cytotoxicity and apoptosis in tumor cell lines. In syngeneic mouse models, it remodels the TME by decreasing M2 macrophages and MDSCs, and increasing M1 macrophages and CD8+ T cells. Also increases MHC-I expression on tumor cells. | [1] [3] |
| Bemcentinib (BGB324) | Axl | Inhibits Axl kinase activity with an IC50 of 14 nM. Blocks tumor spread and prolongs survival in metastatic breast cancer models. | |
| Sitravatinib (MGCD516) | TAM family (Tyro3, Axl, Mer), VEGFR2, c-Kit, MET | Demonstrates anti-proliferative effects in various solid tumor cell lines and potent anti-tumor activity in xenograft models of lung cancer and sarcoma. | |

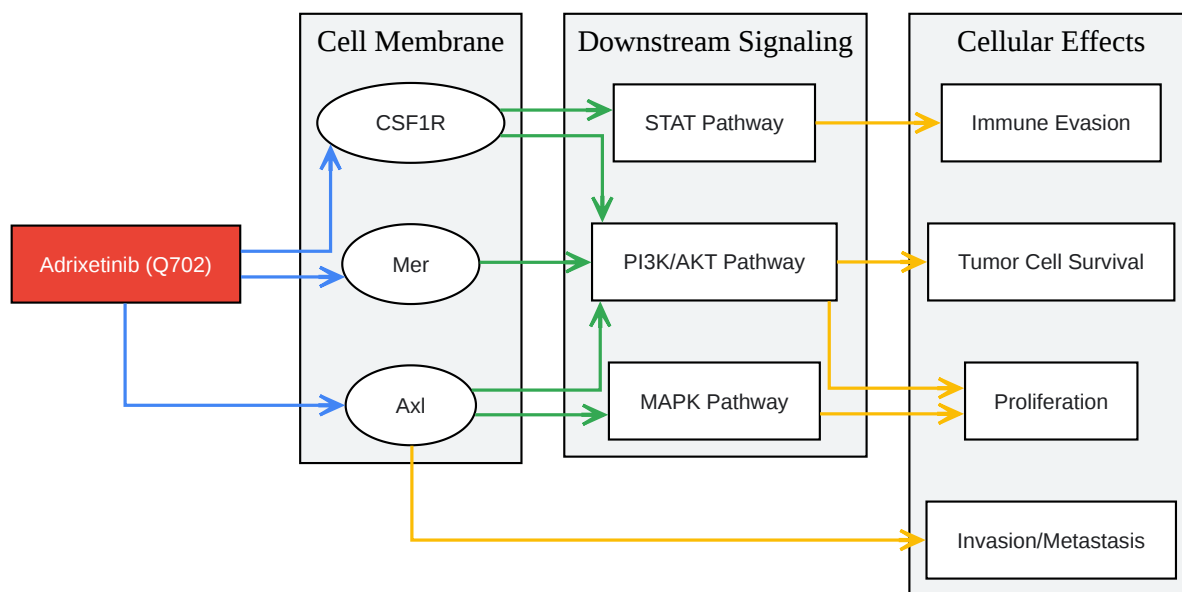
Table 2:
Clinical Trial
Data
Summary

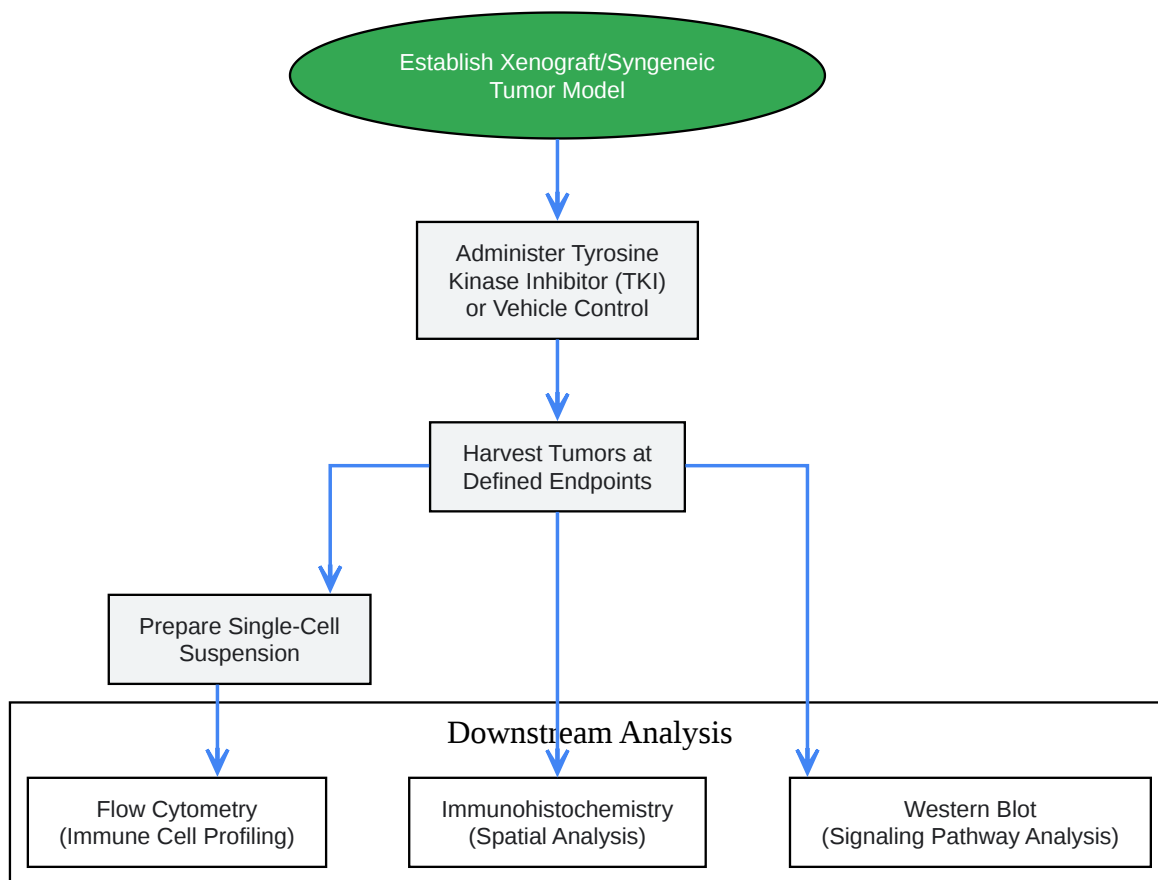
| Compound | Trial Identifier | Phase | Indication | Key Outcomes | Reference |
|------------------------------------|------------------|-------|---|---|---|
| Adrixetinib (Q702) + Pembrolizumab | NCT05438420 | 1b/2 | Advanced Solid Tumors (post-PD-1/PD-L1) | Manageable safety profile. Recommended Phase 2 dose of Adrixetinib is 120 mg (week on/off). 1 confirmed complete response in metastatic gastric cancer and 6 patients with stable disease out of 29 patients. Most common treatment-related adverse events (TRAEs) were AST/ALT increase. | [4] [5] |

| | | | | | | |
|----------------------------|--|--|-----------------|------|--|---|
| Bemcentinib + Docetaxel | | | - | 1 | Advanced Non-Small Cell Lung Cancer | Maximum tolerated dose was docetaxel 60 mg/m ² with G-CSF support plus bemcentinib 400 mg load followed by 200 mg daily. Main TRAEs were neutropenia, diarrhea, and fatigue. |
| Sitravatinib | | | NCT0221971 1 | 1/1b | Advanced Solid Tumors | Maximum tolerated dose was 150 mg daily; 120 mg daily was the recommende d dose for further study. Overall objective response rate was 11.8% in phase 1b. Most common TRAEs were diarrhea, fatigue, hypertension, and nausea. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway of Adrixetinib and a general workflow for evaluating the effects of tyrosine kinase inhibitors on the tumor microenvironment.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 2. businesswire.com [businesswire.com]
- 3. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC

[pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Independent Validation and Comparative Analysis of Adrixetinib TFA in Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383634#independent-validation-of-published-adrixetinib-tfa-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com